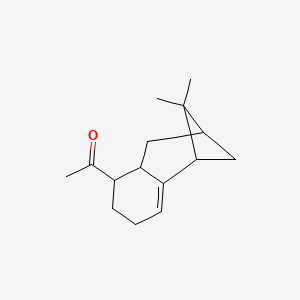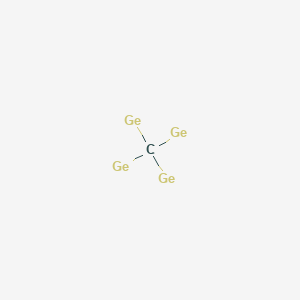
Tetrakis(germyl)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanetetrayltetrakis(germane) is a chemical compound with the molecular formula GeH₄. It is the germanium analogue of methane and is one of the simplest and most useful compounds of germanium. Like methane, methanetetrayltetrakis(germane) has a tetrahedral molecular structure .
Méthodes De Préparation
Methanetetrayltetrakis(germane) is typically prepared by the reduction of germanium oxides with hydride reagents such as sodium borohydride, potassium borohydride, lithium borohydride, lithium aluminium hydride, or sodium aluminium hydride. The reaction with borohydrides is catalyzed by various acids and can be carried out in either aqueous or organic solvents . Industrial production methods often involve the reaction of sodium germanate with potassium borohydride, followed by further reactions to yield the final product .
Analyse Des Réactions Chimiques
Methanetetrayltetrakis(germane) undergoes several types of chemical reactions, including:
Oxidation: It burns in air to produce germanium dioxide (GeO₂) and water.
Reduction: It can be reduced to form germanium hydrides.
Substitution: It can undergo substitution reactions with various reagents to form different germanium-containing compounds.
Common reagents used in these reactions include hydride reagents, acids, and oxidizing agents. The major products formed from these reactions are germanium dioxide, germanium hydrides, and substituted germanium compounds .
Applications De Recherche Scientifique
Methanetetrayltetrakis(germane) has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other germanium compounds.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of semiconductors and other electronic materials .
Mécanisme D'action
The mechanism of action of methanetetrayltetrakis(germane) involves its interaction with various molecular targets and pathways. It can act as a reducing agent, donating electrons to other molecules and facilitating redox reactions. It can also form complexes with other molecules, altering their chemical properties and reactivity .
Comparaison Avec Des Composés Similaires
Methanetetrayltetrakis(germane) can be compared with other similar compounds, such as:
Methane (CH₄): The carbon analogue of methanetetrayltetrakis(germane), with similar tetrahedral structure but different chemical properties.
Silane (SiH₄): The silicon analogue, also with a tetrahedral structure, used in semiconductor production.
Stannane (SnH₄): The tin analogue, with similar structure but different reactivity and applications
Methanetetrayltetrakis(germane) is unique due to its specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
CGe4 |
|---|---|
Poids moléculaire |
302.5 g/mol |
InChI |
InChI=1S/CGe4/c2-1(3,4)5 |
Clé InChI |
XSEFOVCABYDARJ-UHFFFAOYSA-N |
SMILES canonique |
C([Ge])([Ge])([Ge])[Ge] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


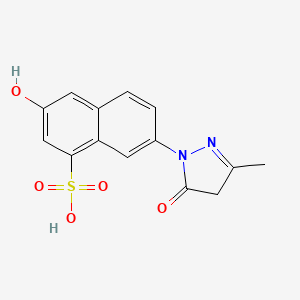
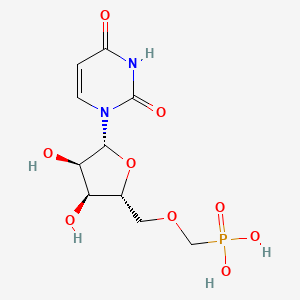
![1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14447502.png)
![3-[Dimethyl(pentyl)silyl]propanoic acid](/img/structure/B14447507.png)

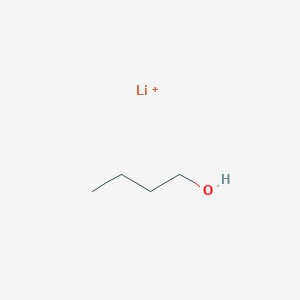
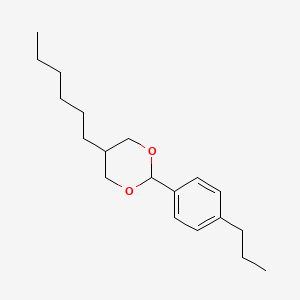
![1,2,3,4-Tetrahydrobenzimidazolo[2,1-b]quinazoline](/img/structure/B14447514.png)



![7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one](/img/structure/B14447537.png)
